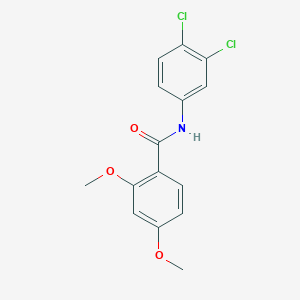
N-(3,4-dichlorophenyl)-2,4-dimethoxybenzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(3,4-dichlorophenyl)-2,4-dimethoxybenzamide, also known as AG490, is a synthetic compound that has been extensively studied for its potential therapeutic applications. AG490 belongs to the class of Janus kinase (JAK) inhibitors, which are compounds that block the activity of JAK enzymes, thereby inhibiting the signaling pathways that are involved in various cellular processes.
Mecanismo De Acción
N-(3,4-dichlorophenyl)-2,4-dimethoxybenzamide acts as a competitive inhibitor of JAK enzymes, which are involved in the phosphorylation and activation of STAT transcription factors. By blocking the activity of JAK enzymes, N-(3,4-dichlorophenyl)-2,4-dimethoxybenzamide can inhibit the downstream signaling pathways that are involved in cell proliferation, survival, and differentiation. N-(3,4-dichlorophenyl)-2,4-dimethoxybenzamide has been shown to inhibit the growth and survival of cancer cells by inducing apoptosis and cell cycle arrest. N-(3,4-dichlorophenyl)-2,4-dimethoxybenzamide can also reduce inflammation by inhibiting the production of pro-inflammatory cytokines and chemokines.
Biochemical and Physiological Effects
N-(3,4-dichlorophenyl)-2,4-dimethoxybenzamide has been shown to have various biochemical and physiological effects, depending on the cell type and disease context. In cancer cells, N-(3,4-dichlorophenyl)-2,4-dimethoxybenzamide can inhibit the growth and survival of tumor cells by inducing apoptosis and cell cycle arrest. N-(3,4-dichlorophenyl)-2,4-dimethoxybenzamide can also sensitize cancer cells to chemotherapy and radiation therapy. In immune cells, N-(3,4-dichlorophenyl)-2,4-dimethoxybenzamide can suppress the production of pro-inflammatory cytokines and chemokines, thereby reducing inflammation and autoimmune responses. N-(3,4-dichlorophenyl)-2,4-dimethoxybenzamide has also been shown to have neuroprotective effects in various models of neurodegenerative diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-(3,4-dichlorophenyl)-2,4-dimethoxybenzamide has several advantages for lab experiments, including its high potency and selectivity for JAK enzymes, its well-established synthesis method, and its availability from commercial sources. N-(3,4-dichlorophenyl)-2,4-dimethoxybenzamide can be used in various in vitro and in vivo assays to study the JAK-STAT signaling pathway and its role in various diseases. However, N-(3,4-dichlorophenyl)-2,4-dimethoxybenzamide has some limitations, including its potential off-target effects, its poor solubility in aqueous solutions, and its instability in some experimental conditions.
Direcciones Futuras
There are several future directions for the research on N-(3,4-dichlorophenyl)-2,4-dimethoxybenzamide, including the development of more potent and selective JAK inhibitors, the optimization of N-(3,4-dichlorophenyl)-2,4-dimethoxybenzamide synthesis and purification methods, the identification of new therapeutic applications for N-(3,4-dichlorophenyl)-2,4-dimethoxybenzamide, and the elucidation of the molecular mechanisms underlying its biological effects. N-(3,4-dichlorophenyl)-2,4-dimethoxybenzamide and other JAK inhibitors have shown promising results in clinical trials for various diseases, and further research is needed to fully understand their potential therapeutic applications.
Métodos De Síntesis
N-(3,4-dichlorophenyl)-2,4-dimethoxybenzamide can be synthesized using a multi-step process that involves the reaction of 3,4-dichloroaniline with 2,4-dimethoxybenzoyl chloride, followed by the reduction of the resulting intermediate with sodium borohydride. The final product is then purified using various chromatographic techniques. The purity and yield of N-(3,4-dichlorophenyl)-2,4-dimethoxybenzamide can be optimized by modifying the reaction conditions and purification methods.
Aplicaciones Científicas De Investigación
N-(3,4-dichlorophenyl)-2,4-dimethoxybenzamide has been extensively studied for its potential therapeutic applications in various diseases, including cancer, inflammation, and autoimmune disorders. N-(3,4-dichlorophenyl)-2,4-dimethoxybenzamide has been shown to inhibit the activity of JAK enzymes, which play a crucial role in the regulation of immune responses and cell proliferation. By blocking the JAK-STAT signaling pathway, N-(3,4-dichlorophenyl)-2,4-dimethoxybenzamide can inhibit the growth and survival of cancer cells, reduce inflammation, and suppress autoimmune responses.
Propiedades
IUPAC Name |
N-(3,4-dichlorophenyl)-2,4-dimethoxybenzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13Cl2NO3/c1-20-10-4-5-11(14(8-10)21-2)15(19)18-9-3-6-12(16)13(17)7-9/h3-8H,1-2H3,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UXROLCNQKSZJQK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)C(=O)NC2=CC(=C(C=C2)Cl)Cl)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13Cl2NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

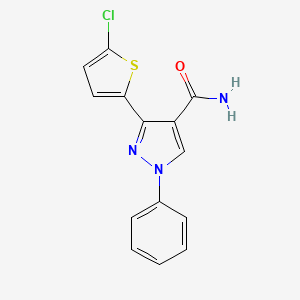
![3-[(3,5-dimethyl-4-isoxazolyl)methoxy]-N-(4-fluoro-2-methylphenyl)benzamide](/img/structure/B5841893.png)
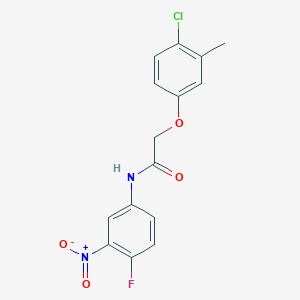
![4-{[4-(ethoxycarbonyl)benzyl]amino}-4-oxobutanoic acid](/img/structure/B5841906.png)
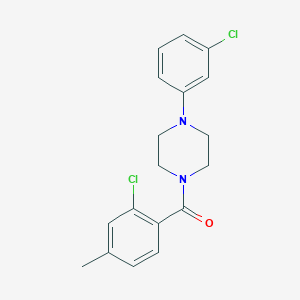
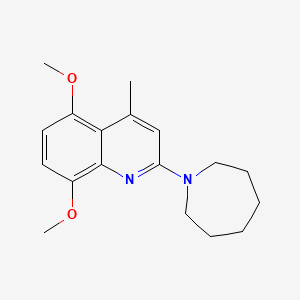
![N-{2-[(2-methoxy-5-methylphenyl)amino]-2-oxoethyl}-2-furamide](/img/structure/B5841942.png)
![N-{3-chloro-4-[(4-fluorobenzyl)oxy]benzyl}aniline](/img/structure/B5841952.png)

![1-methyl-2-({[5-(methylthio)-1,3,4-thiadiazol-2-yl]thio}methyl)-1H-benzimidazole](/img/structure/B5841973.png)
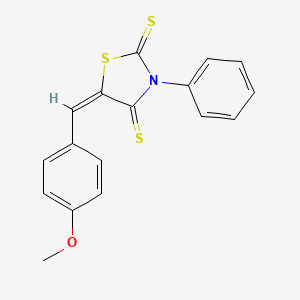
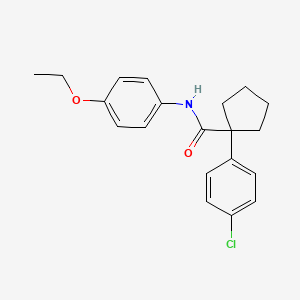

![N-({[2-(4-morpholinyl)phenyl]amino}carbonothioyl)acetamide](/img/structure/B5841995.png)